N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide
Description
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide is a complex organic compound recognized for its role in various scientific applications. This compound, through its diverse structural components, enables a wide range of interactions and reactions, making it a valuable asset in fields like chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(2)10-15(19(25)23-6-8-26-9-7-23)21-17(24)16-12-27-18(22-16)14-4-3-5-20-11-14/h3-5,11-13,15H,6-10H2,1-2H3,(H,21,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDRNMHLYPJODB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)NC(=O)C2=COC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCOCC1)NC(=O)C2=COC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide involves multiple synthetic steps. The process begins with the formation of the oxazole ring, followed by the introduction of the pyridinyl group. Key reagents such as chlorinated solvents, acylating agents, and catalytic bases are used in a controlled environment to facilitate the formation of this compound.
Industrial Production Methods: On an industrial scale, the production method is optimized to increase yield and purity while minimizing costs and environmental impact. Automated flow reactors, high-performance purification techniques, and advanced monitoring systems ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo a variety of chemical reactions, including:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Commonly achieved using sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents such as potassium permanganate.
Reducing agents like lithium aluminum hydride.
Solvents like dimethyl sulfoxide and tetrahydrofuran.
Major Products Formed: The major products of these reactions depend on the specific conditions but often include variously substituted oxazoles, pyridines, and morpholine derivatives.
Scientific Research Applications
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide serves numerous research purposes:
In Chemistry: It's used as a building block in the synthesis of complex organic molecules.
In Biology: It functions as a molecular probe to study biological processes at the cellular level.
In Medicine: Investigated for its potential as a therapeutic agent targeting specific enzymes or receptors.
In Industry: Applied in the production of polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Alters signal transduction pathways, influences gene expression, and modulates enzyme activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide stands out due to its enhanced stability and specificity. Some related compounds include:
N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
N-[(2S)-4-methyl-1-piperidin-4-yl-1-oxopentan-2-yl]-2-pyridin-3-yl-1,3-oxazole-4-carboxamide
Each of these compounds has unique characteristics that distinguish them from this compound, highlighting its distinct benefits in various applications.
There you have it! A deep dive into this compound. Let me know if there’s anything else you’re curious about!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
